molecular formula C11H10N4S2 B5532859 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No. B5532859
M. Wt: 262.4 g/mol
InChI Key: LFPWPIGOSDJCPJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydrobenzothieno-triazolopyrimidine derivatives. These compounds have been explored for their potential antimicrobial and anticancer properties, attributed to their unique chemical structure.

Synthesis Analysis

The synthesis of tetrahydrobenzothienotriazolopyrimidine derivatives involves multi-step chemical reactions. A study by Soliman et al. (2009) detailed the synthesis of various derivatives, including 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines, which showed significant antimicrobial activity against certain strains like C. albicans and S. aureus (Soliman et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by their complex π-electron delocalization effects, is crucial to their biological activity. Gajda et al. (2015) examined the crystal and molecular structures of similar tetrahydrobenzothienopyrimidine derivatives at 100 K and found that these molecules are planar except for the tetrahydrobenzene part, highlighting their aromatic nature (Gajda et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions due to their reactive sites. The research by Abdelhamid et al. (2005) synthesized triazoles, thiadiazoles, and triazolo[4, 3-a]pyrimidines from hydrazonoyl halides, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione are limited, related compounds in this category generally exhibit properties like solid-state stability and solubility influenced by their molecular structure.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, are influenced by their heterocyclic structure. The presence of the triazolopyrimidine ring contributes to their potential biological activity, as indicated in the study by Nagaraju et al. (2013), which synthesized novel derivatives and analyzed their structure-reactivity relationship (Nagaraju et al., 2013).

Scientific Research Applications

Antimicrobial Properties

Derivatives of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione have been studied for their antimicrobial properties. For instance, compounds synthesized from this chemical structure demonstrated significant antimicrobial activity against various strains such as C. albicans, S. aureus, and P. aeruginosa. These findings suggest potential applications in the development of new antimicrobial agents (Soliman et al., 2009).

Synthetic Chemistry and Structural Analysis

This compound is also of interest in the field of synthetic chemistry, particularly in the synthesis and structural analysis of complex organic compounds. For example, its derivatives have been used to study the Dimroth rearrangement, a chemical reaction important for understanding the behavior of organic compounds under certain conditions (Hamed et al., 2008).

Electronic Properties and Crystal Structure

The electronic properties and crystal structure of tetrahydrobenzothienopyrimidine derivatives, including those related to this compound, have been a subject of study. These investigations help in understanding the aromaticity and molecular interactions in such fused heterocyclic systems, contributing to broader research in materials science and molecular engineering (Gajda et al., 2015).

Potential in Cancer Research

Research has also been conducted on derivatives of this compound for their potential anticancer properties. Some synthesized compounds have shown remarkable activity against human cancer cell lines, indicating the possibility of developing new anticancer drugs (Botros et al., 2017).

Future Directions

The future directions for the study and application of this compound are not specified in the retrieved sources. Given its synthesis and potential antimicrobial activity , it may be of interest in pharmaceutical research.

properties

IUPAC Name

10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S2/c16-11-14-13-9-8-6-3-1-2-4-7(6)17-10(8)12-5-15(9)11/h5H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPWPIGOSDJCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Reactant of Route 2
Reactant of Route 2
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Reactant of Route 3
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Reactant of Route 4
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Reactant of Route 5
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Reactant of Route 6
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

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